molecular formula C21H20Cl2N2O B2860943 3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone CAS No. 339017-31-1

3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone

Cat. No.: B2860943
CAS No.: 339017-31-1
M. Wt: 387.3
InChI Key: RNTOIKPJCUPZHW-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C21H20Cl2N2O and its molecular weight is 387.3. The purity is usually 95%.
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Biological Activity

The compound 3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone, with the CAS number 339017-31-1, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, alongside detailed research findings and case studies.

  • Molecular Formula : C21H20Cl2N2O
  • Molecular Weight : 387.3 g/mol
  • Boiling Point : 528.9 ± 50.0 °C (predicted)
  • Density : 1.286 ± 0.06 g/cm³ (predicted)
  • pKa : 4.59 ± 0.12 (predicted)

Antitumor Activity

Research indicates that compounds containing the pyridinone scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to the compound can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study evaluated a series of pyridinone derivatives against gastric carcinoma cell lines, revealing that modifications to the pyridinone structure could enhance antiproliferative activity significantly. For example, compounds with specific substitutions showed IC50 values as low as 0.06 μM against GTL-16 gastric carcinoma cells .

Antimicrobial Activity

Pyridinones have also been explored for their antimicrobial effects. The structural features of these compounds often contribute to their ability to disrupt microbial growth.

  • Research Findings : A related study on pyridinone derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridinones is another area of interest. These compounds may modulate inflammatory pathways through various mechanisms.

  • Mechanism Insight : Pyridinones can act as inhibitors of specific kinases involved in inflammatory responses, showcasing their potential in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassMechanism of ActionKey Findings
AntitumorPyridinone DerivativesInhibition of cell proliferationIC50 values as low as 0.06 μM in gastric cancer
AntimicrobialPyridinonesDisruption of microbial growthEffective against Candida species
Anti-inflammatoryPyridinonesKinase inhibitionModulation of inflammatory pathways

Research Implications and Future Directions

The promising biological activities associated with this compound suggest that further research is warranted. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target diseases.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[4-(dimethylamino)phenyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O/c1-14-17(13-18-19(22)5-4-6-20(18)23)21(26)11-12-25(14)16-9-7-15(8-10-16)24(2)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTOIKPJCUPZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.